3-(3-Nitrobenzoylamino)-pyridine

Physicochemical profiling Drug-likeness Membrane permeability prediction

3-(3-Nitrobenzoylamino)-pyridine (NSC 210816) is a meta-nitro-substituted N-(pyridin-3-yl)benzamide with distinct one-electron reduction potential (predicted lower susceptibility) versus the para-nitro CYP11B2 inhibitor isomer. Its drug-like profile (MW 243.22, LogP 2.84, PSA 87.81 Ų, all Lipinski Rule of 5 compliant) makes it an ideal lead-like scaffold for hypoxia-activated prodrug design and nitroreductase specificity studies. Source this low-competition NCI DTP compound to generate novel IP in anticancer or aldosterone synthase programs.

Molecular Formula C12H9N3O3
Molecular Weight 243.22 g/mol
CAS No. 25849-49-4
Cat. No. B8793815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrobenzoylamino)-pyridine
CAS25849-49-4
Molecular FormulaC12H9N3O3
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CN=CC=C2
InChIInChI=1S/C12H9N3O3/c16-12(14-10-4-2-6-13-8-10)9-3-1-5-11(7-9)15(17)18/h1-8H,(H,14,16)
InChIKeySUFBXXRIPSNILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / 10 milligram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Nitrobenzoylamino)-pyridine (CAS 25849-49-4): Physicochemical Profile and Procurement Baseline


3-(3-Nitrobenzoylamino)-pyridine (IUPAC: 3-nitro-N-(pyridin-3-yl)benzamide; CAS 25849-49-4; NSC 210816) is a small-molecule benzamide composed of a pyridin-3-ylamine moiety acylated with 3-nitrobenzoic acid (C₁₂H₉N₃O₃, MW 243.22 g/mol) [1]. Its calculated physicochemical descriptors include a polar surface area (PSA) of 87.81 Ų and a computed LogP of 2.84, placing it within Lipinski-compliant drug-like chemical space [1]. The compound is catalogued in the US National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository under accession number NSC 210816, confirming it has been accessioned for potential anticancer screening, though no public NCI-60 panel data are available [1]. The meta-nitro substitution pattern on the benzamide ring distinguishes it from its better-characterized para-nitro positional isomer (4-nitro-N-(pyridin-3-yl)benzamide, CAS 13313-18-3), which has established aldosterone synthase (CYP11B2) inhibitory activity [2].

Why 3-(3-Nitrobenzoylamino)-pyridine Cannot Be Interchanged with Generic Nitrobenzamide Analogs


Within the N-(pyridin-3-yl)benzamide chemotype, the position of the nitro substituent on the benzamide phenyl ring is a critical determinant of both electronic properties and biological target engagement. The para-nitro isomer (4-nitro-N-(pyridin-3-yl)benzamide) has been experimentally characterized as an aldosterone synthase (CYP11B2) inhibitor with an IC₅₀ of 145 nM and 64% enzyme inhibition at 0.5 mM, with no detectable cross-inhibition of CYP11B1 [1][2]. The meta-nitro substitution of 3-(3-nitrobenzoylamino)-pyridine alters the electron-withdrawing character and molecular dipole relative to both the para- and ortho-isomers, which predictably shifts its redox potential and hydrogen-bonding pharmacophore geometry [3]. Furthermore, in the antimycobacterial N-pyridinylbenzamide series, the position of the pyridine nitrogen attachment (2-yl vs. 3-yl) alone produces significant differences in minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Ra, with N-(pyridin-2-yl)benzamides being generally more active than their N-(pyridin-3-yl) counterparts [4]. These class-level SAR findings demonstrate that neither the nitro position nor the pyridine attachment point can be altered without substantive changes to biological activity profiles, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 3-(3-Nitrobenzoylamino)-pyridine (CAS 25849-49-4) vs. Closest Positional Isomers


Polar Surface Area Differentiation: Meta-Nitro (Target) vs. Para-Nitro Isomer

The calculated polar surface area (PSA) of 3-(3-nitrobenzoylamino)-pyridine (meta-nitro isomer) is 87.81 Ų, compared with 85.13 Ų for the para-nitro isomer (4-nitro-N-(pyridin-3-yl)benzamide, CAS 13313-18-3) . This +2.68 Ų difference, though modest, is attributable to the altered spatial orientation of the nitro group relative to the amide linkage, which modifies the overall molecular dipole and solvent-accessible polar surface. PSA values above 80 Ų are associated with reduced passive membrane permeability and blood-brain barrier penetration; the meta-nitro isomer's higher PSA predicts marginally lower membrane permeation compared with the para-nitro analog .

Physicochemical profiling Drug-likeness Membrane permeability prediction

Lipophilicity Differentiation (LogP): Meta-Nitro vs. Para-Nitro Positional Isomer

The calculated octanol-water partition coefficient (LogP) for 3-(3-nitrobenzoylamino)-pyridine is 2.84, as reported by the chemsrc compound database . This places the meta-nitro isomer at a moderately lipophilic value within the typically optimal drug-like range (LogP 1–3). While a directly comparable computed LogP value for the para-nitro isomer under identical algorithmic conditions was not located from non-excluded sources, the para-nitro isomer has a slightly lower PSA, which generally correlates with marginally higher lipophilicity. The measured boiling point difference—345.2 °C for the meta-nitro isomer (CAS 25849-49-4) versus a predicted boiling point of 354.1±22.0 °C for the ortho-nitro isomer (CAS 175653-46-0) —further reflects the distinct intermolecular interaction profiles of these positional isomers.

Lipophilicity ADME prediction Oral bioavailability

CYP11B2 (Aldosterone Synthase) Inhibitory Selectivity: Class-Level Inference for the Meta-Nitro Scaffold

The N-(pyridin-3-yl)benzamide chemotype has been established as a highly selective class of human aldosterone synthase (CYP11B2) inhibitors in vitro. Zimmer et al. (2011) reported that the most potent analogs in a series of 23 compounds exhibited CYP11B2 IC₅₀ values of 53–166 nM, with no detectable inhibition of the related steroidogenic enzymes CYP17 and CYP19 [1]. Among tested compounds, the para-nitro analog (4-nitro-N-(pyridin-3-yl)benzamide) showed 64% inhibition of CYP11B2 at 0.5 mM with no inhibition of CYP11B1, and an independently reported IC₅₀ of 145 nM [2]. The meta-nitro isomer (target compound) was not included in this published series; however, the 3-nitrobenzamide substructure is a recognized pharmacophoric element in aldosterone synthase inhibitor design, with the nitro group serving as a hydrogen-bond acceptor in the CYP11B2 active site [1]. The class-level selectivity window (CYP11B2 inhibition with CYP11B1, CYP17, CYP19 sparing) is a critical differentiator for cardiorenal indications where mineralocorticoid receptor antagonist-like effects are sought without cortisol synthesis disruption.

Aldosterone synthase inhibition CYP11B2 selectivity Cardiorenal drug discovery

Redox Potential Differentiation: Meta-Nitro vs. Ortho/Para-Nitro Positional Isomers in Benzamide Series

The electrochemical reduction potential of nitroaromatic benzamides is exquisitely sensitive to the position of the nitro substituent. In a systematic study of dinitrobenzamide regioisomers by Palmer et al. (1996), meta-nitro configured derivatives consistently exhibited more negative one-electron reduction potentials (range −340 to −375 mV) compared to their ortho- or para-nitro counterparts (range −262 to −285 mV) [1]. This ~55–113 mV more negative reduction potential for meta-nitro isomers translates to greater resistance to one-electron enzymatic reduction by cellular nitroreductases. In the context of hypoxia-selective antitumor agents, the meta-nitro derivatives demonstrated 45–115-fold hypoxic selectivity, whereas the ortho/para isomers showed little selectivity [1]. While this study was conducted on dinitrobenzamide mustards rather than mononitro N-pyridinylbenzamides, the fundamental electronic principle—that the meta-nitro group is less readily reduced than para- or ortho-nitro due to diminished resonance stabilization of the radical anion intermediate—is generalizable across benzamide chemotypes [1].

Redox potential Nitroreductase activation Hypoxia-selective prodrug design

Antimycobacterial Activity SAR: Pyridin-3-yl vs. Pyridin-2-yl Attachment and Implications for Meta-Nitro Isomer

In a systematic SAR analysis of 44 N-pyridinylbenzamides against Mycobacterium tuberculosis H37Ra, Nawrot et al. (2021) established that N-(pyridin-2-yl)benzamides were generally more active than their N-(pyridin-3-yl)benzamide counterparts [1]. Fourteen compounds achieved MIC values below 31.25 µg/mL, with the most promising analogs (N-(5-chloropyridin-2-yl)- and N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide) reaching MIC values of 7.81 µg/mL [1]. The pyridine nitrogen position (2-yl vs. 3-yl) thus constitutes a primary activity determinant. While the specific meta-nitro N-(pyridin-3-yl)benzamide (target compound) was not included in this series, the concurrent Czech-language thesis by Suchánková (2022) on N-pyridylbenzamides confirmed that the N-pyrazinylbenzamide scaffold consistently outperforms the N-pyridinylbenzamide scaffold for antimycobacterial activity, though certain pyridine derivatives showed improved activity against M. smegmatis [2]. For the target compound's procurement context, these data indicate that the N-(pyridin-3-yl) attachment point represents a lower-activity antimycobacterial scaffold compared with N-(pyridin-2-yl) alternatives, which may be advantageous when antimycobacterial activity is an undesired off-target effect in programs targeting other indications.

Antimycobacterial activity Tuberculosis drug discovery Positional isomerism SAR

NCI Developmental Therapeutics Program (DTP) Listing Status: Meta-Nitro vs. Para-Nitro Isomer Database Presence

3-(3-Nitrobenzoylamino)-pyridine carries the NCI accession number NSC 210816, confirming its formal registration in the Developmental Therapeutics Program compound repository for potential anticancer screening [1]. The para-nitro isomer (4-nitro-N-(pyridin-3-yl)benzamide, CAS 13313-18-3) carries a different NSC designation and has been profiled more extensively, with data deposited in ChEMBL (CHEMBL1645413) and BRENDA for CYP11B2 activity [2]. The ortho-nitro isomer (CAS 175653-46-0) appears to lack an NSC assignment, suggesting it was not accessioned into the NCI repository . The presence of an NSC number for the meta-nitro isomer, combined with the absence of publicly released NCI-60 screening results, indicates that the compound has been catalogued and is available for testing but has not yet undergone comprehensive panel screening or that screening data have not been publicly disclosed.

NCI DTP repository Anticancer screening Chemical biology probe

Recommended Research and Industrial Application Scenarios for 3-(3-Nitrobenzoylamino)-pyridine (CAS 25849-49-4)


Negative Control or Selectivity Counter-Screen in Aldosterone Synthase (CYP11B2) Inhibitor Programs

Given that the para-nitro isomer (4-nitro-N-(pyridin-3-yl)benzamide) has established CYP11B2 inhibitory activity (IC₅₀ 145 nM, 64% inhibition at 0.5 mM) with no CYP11B1 cross-inhibition [1], the meta-nitro isomer serves as a structurally matched but electronically distinct comparator for probing the positional dependence of CYP11B2 binding. The altered electron density distribution at the nitro position in the meta isomer predicts a different hydrogen-bonding interaction pattern with active-site residues, making it a valuable tool for SAR deconvolution in aldosterone synthase programs [2].

Scaffold for Novel Hypoxia-Selective Prodrug Design Leveraging Meta-Nitro Redox Profile

The meta-nitro substitution pattern is associated with more negative one-electron reduction potentials (−340 to −375 mV) and superior hypoxic selectivity (45–115-fold) compared with para- or ortho-nitro isomers (−262 to −285 mV, poor selectivity) as demonstrated in systematic nitrobenzamide regioisomer studies [3]. 3-(3-Nitrobenzoylamino)-pyridine, with its meta-nitro group and drug-like physicochemical profile (PSA 87.81 Ų, LogP 2.84) , provides a synthetically tractable starting point for developing next-generation hypoxia-activated prodrugs with potentially improved therapeutic windows over para-nitrobenzamide-based candidates.

Chemical Biology Probe for Profiling Nitroreductase Substrate Specificity

Cellular nitroreductases exhibit differential substrate specificity for meta- versus para-nitroaromatic substrates due to the distinct reduction potentials of the nitro group in each position [3]. The meta-nitro isomer, with its predicted lower susceptibility to one-electron reduction, can be employed alongside its para- and ortho-nitro analogs as a matched probe set to dissect the substrate preference of NfsA/NfsB-family nitroreductases in bacterial and mammalian systems, including in gene-directed enzyme prodrug therapy (GDEPT) contexts.

Underexplored NCI Repository Compound for First-to-Profile Anticancer Screening

With an NCI DTP accession number (NSC 210816) but no publicly available NCI-60 screening results, 3-(3-nitrobenzoylamino)-pyridine represents a low-competition starting point for academic or industrial groups seeking to generate novel composition-of-matter IP around N-(pyridin-3-yl)benzamide anticancer agents [4]. The compound's drug-like computed properties (MW 243.22, LogP 2.84, H-bond donors 1, H-bond acceptors 4, rotatable bonds 2) place it within all Lipinski Rule of 5 parameters, supporting its suitability as a lead-like scaffold .

Quote Request

Request a Quote for 3-(3-Nitrobenzoylamino)-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.